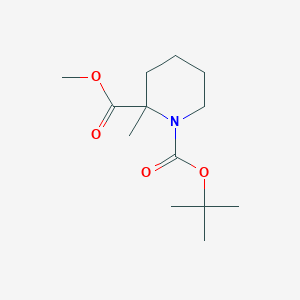
2-Chloro-6,7-dimethoxyquinoline
Overview
Description
2-Chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular weight of 223.66 . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with two methoxy groups attached at the 6 and 7 positions and a chlorine atom attached at the 2 position .Scientific Research Applications
Pharmacokinetics and Tissue Distribution : A study on the pharmacokinetics of 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline in rats and mice revealed that it is significantly absorbed after oral administration and undergoes considerable hepatic first-pass effect. It showed a high affinity for specific tissues such as the aorta, cardiac tissues, and cerebral blood vessels, and is primarily excreted via urine and feces. This study is important for understanding the distribution and metabolism of similar compounds in biological systems (Servin et al., 1985).
Cytotoxicity and Structural Studies : In another study, the cytotoxicity assay of a 2-chloro-3-formylpyrido[2,1-a]isoquinoline derivative (PQC) was performed against several cancer cell lines. The structural characteristics of PQC were extensively analyzed using spectral methods and X-ray crystallography, revealing insights into its potential as an anticancer agent (Mansour et al., 2013).
Synthesis and Structural Analysis : Research on the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline and its variants provides insights into the methods of producing these compounds. This knowledge is valuable for potential industrial-scale production and for understanding the chemical properties of these molecules (Qu Qing-mei, 2006).
- ensus.app/papers/buchwald–hartwig-versus-microwaveassisted-amination-laschat/86479b098fe55d3dadcb8b5ed74b6e8f/?utm_source=chatgpt).
Practical and Scalable Synthesis : Research on a practical and scalable synthesis of N-Halo compounds, including 2-Chloro-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline, has been conducted. This study is significant for developing efficient and environmentally friendly methods for synthesizing these compounds, which are important in various industrial applications (Zhong & Bulger, 2011).
DNA-Binding Properties : A study on N-alkyl(anilino)quinazoline derivatives derived from 4-chloro-6,7-dimethoxyquinazoline investigated their DNA-binding properties. This research provides insights into the potential use of these compounds in pharmacology, particularly in targeting DNA interactions (Garofalo et al., 2010).
Mechanism of Action
Target of Action
This compound is often used as a synthetic intermediate in the production of various pharmaceuticals and biologically active compounds .
Biochemical Pathways
As a synthetic intermediate, it is used to produce compounds that can affect various biochemical pathways. The specific pathways and downstream effects depend on the final compound produced .
Result of Action
As a synthetic intermediate, its effects are largely determined by the final compound it is used to produce .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZVZXINMWJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















